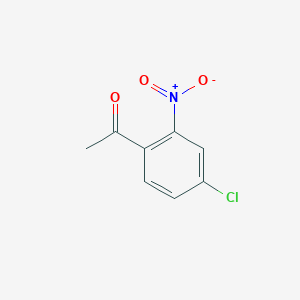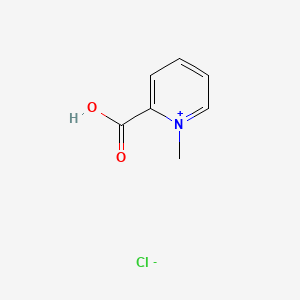
1,2-Bis(4-bromophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-bromophenyl)benzene is an organic compound with the chemical formula C16H12Br2. It is a solid, usually appearing as white crystals . This compound is primarily used in organic synthesis reactions, serving as a reagent, catalyst, and intermediate . It is commonly used in the synthesis of other organic compounds, particularly those containing phenyl and bromine groups .
Synthesis Analysis
The synthesis of 1,2-Bis(4-bromophenyl)benzene involves several steps, including the use of various reagents and catalysts . The process often involves the use of Bruker AVANCE 400 (400 MHz), Varian 1000 FT-IR, EA 3000 CHNS, and Büchi SMP-20 instruments to measure NMR spectra, infrared spectra, elemental analysis, and melting point, respectively .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(4-bromophenyl)benzene can be analyzed using various techniques, including NMR spectroscopy, infrared spectroscopy, and X-ray absorption spectroscopy . These techniques provide detailed information about the molecule’s structure, including its atomic arrangement and bonding .
Chemical Reactions Analysis
1,2-Bis(4-bromophenyl)benzene can participate in various chemical reactions. For instance, it can act as a PdCl2 ligand or as one of the reactants of the Suzuki coupling reaction, depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in the catalytic reactions which were monitored using synchronous fluorescence spectroscopy .
Physical And Chemical Properties Analysis
1,2-Bis(4-bromophenyl)benzene is a solid compound, usually appearing as white crystals . More detailed physical and chemical properties, such as its melting point, boiling point, and solubility, would require further experimental analysis or reliable database references.
Aplicaciones Científicas De Investigación
Synthesis of 2D Covalent Organic Frameworks
This compound is used in the surface-mediated synthesis of two-dimensional (2D) covalent organic frameworks . The synthesis process is dependent on the choice of substrate and is carried out under ultra-high vacuum conditions .
Development of Adsorption Membranes
The compound is used to synthesize porous aromatic frameworks for the development of adsorption membranes . These membranes are used to treat organic pollutants .
Fabrication of Organic Light Emitting Diodes (OLEDs)
It is used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) . OLEDs are widely used in display technology for their high contrast and color accuracy.
Synthesis of Single-Molecule Diodes
The compound is used in the synthesis of unsymmetrically substituted biphenylethane derivatives, which are key intermediates in the creation of exceptional single-molecule diode behavior .
Preparation of Aggregation Induced Emission (AIE) Probes
It is used in the preparation of aggregation-induced emission (AIE) probes . These probes are used for the fluorescence detection of mercury (II) and glutathione .
Building Blocks for Organic Semiconductors
The compound is used as a building block for organic semiconductors . Organic semiconductors are used in a variety of applications, including organic solar cells and organic field-effect transistors.
Dye-Sensitized Solar Cells
It is used in the synthesis of poly (m -phenylene) derivatives, which are particularly interesting in the field of materials science, such as artificial helical polymers and dye-sensitized solar cells .
Synthesis of 4,7-Dibromo-2,1,3-Benzothiadiazole
The compound is used in the Pd-catalyzed amination of 4,7-dibromo-2,1,3-benzothiadiazole . This reaction yields the 4,7-bis (phenylamino) derivative in good yields .
Mecanismo De Acción
Mode of Action
It’s known that brominated compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Pharmacokinetics
Once absorbed, these compounds can distribute throughout the body, often accumulating in fatty tissues due to their lipophilic nature . The metabolism of brominated compounds typically involves enzymatic reactions that convert them into more polar metabolites, which can then be excreted from the body.
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)benzene can be influenced by various environmental factors For example, the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets Additionally, factors such as temperature, pH, and the presence of light can affect the stability of the compound
Propiedades
IUPAC Name |
1,2-bis(4-bromophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMHWJZCGSVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507785 |
Source


|
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-bromophenyl)benzene | |
CAS RN |
24253-43-8 |
Source


|
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)




